molecular formula C7H8N2O2 B12574475 3-Amino-2,1-benzoxazol-1(3H)-ol CAS No. 639030-21-0

3-Amino-2,1-benzoxazol-1(3H)-ol

Cat. No.: B12574475
CAS No.: 639030-21-0
M. Wt: 152.15 g/mol
InChI Key: QWYSXVWXXZVXRQ-UHFFFAOYSA-N
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Description

3-Amino-2,1-benzoxazol-1(3H)-ol is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,1-benzoxazol-1(3H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with cyanogen bromide, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,1-benzoxazol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted benzoxazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted benzoxazoles.

Scientific Research Applications

3-Amino-2,1-benzoxazol-1(3H)-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,1-benzoxazol-1(3H)-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-benzoxazole: Another benzoxazole derivative with similar properties.

    2-Methylbenzoxazole: A methyl-substituted benzoxazole with different reactivity.

    Benzoxazole: The parent compound of the benzoxazole family.

Uniqueness

3-Amino-2,1-benzoxazol-1(3H)-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

639030-21-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-hydroxy-3H-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H8N2O2/c8-7-5-3-1-2-4-6(5)9(10)11-7/h1-4,7,10H,8H2

InChI Key

QWYSXVWXXZVXRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(ON2O)N

Origin of Product

United States

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